

Application Notes and Protocols for Modulating Feeding Circuits with DREADD Agonist 21

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Compound of Interest

Compound Name: DREADD agonist 21

Cat. No.: B1670941

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Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote and precise control of neuronal activity. This technology allows for the selective activation or inhibition of specific cell populations involved in complex biological processes, such as the regulation of feeding behavior. **DREADD Agonist 21** (C21), also known as Compound 21, is a second-generation agonist for muscarinic-based DREADDs that offers significant advantages over the first-generation agonist, Clozapine-N-oxide (CNO). [\[1\]](#)[\[2\]](#)[\[3\]](#)

C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs, with excellent bioavailability and brain penetrability.[\[1\]](#)[\[3\]](#) A key feature of C21 is that it does not undergo metabolic conversion to clozapine, thereby mitigating concerns about off-target effects associated with clozapine. However, it is crucial to note that at higher doses, C21 itself can exhibit off-target effects by interacting with other endogenous G protein-coupled receptors (GPCRs). Therefore, careful dose-response studies and appropriate control groups are essential for rigorous experimental design.

These application notes provide a comprehensive overview of the use of **DREADD Agonist 21** for modulating feeding circuits, including detailed protocols for in vivo experiments and a summary of its pharmacological properties.

Data Presentation

Table 1: In Vitro Potency of DREADD Agonists

Agonist	DREADD Receptor	Potency (EC50)	Reference
Compound 21 (C21)	hM3Dq	1.7 nM	
Compound 21 (C21)	hM4Di	2.95 nM	
Clozapine-N-oxide (CNO)	hM3Dq	6.0 nM	
Clozapine-N-oxide (CNO)	hM4Di	8.1 nM	

Table 2: Pharmacokinetic Properties of DREADD Agonist 21 (in mice)

Parameter	Value	Administration Route	Dose	Reference
Time to Peak Plasma Concentration	~15 min	Intraperitoneal (i.p.)	3.0 mg/kg	
Time to Peak Brain Concentration	Increases over 60 min	Intraperitoneal (i.p.)	3.0 mg/kg	
Brain Penetration	Excellent	Intraperitoneal (i.p.)	Not specified	
Metabolism to Clozapine	Not detected	Not applicable	Not applicable	

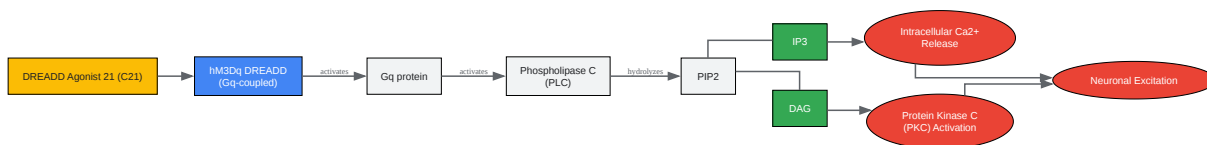
Table 3: Recommended In Vivo Dosing for DREADD Agonist 21 (in rodents)

Species	Recommended Dose Range	Administration Route	Notes	References
Mice	0.3 - 3 mg/kg	Intraperitoneal (i.p.)	Effective for activating DREADDs with minimal off-target effects.	
Rats	0.5 mg/kg	Intraperitoneal (i.p.)	Higher doses (1 mg/kg) may produce off-target effects.	

Signaling Pathways and Experimental Workflow

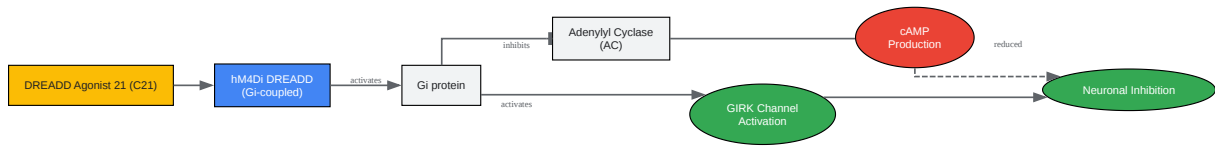
Signaling Pathways

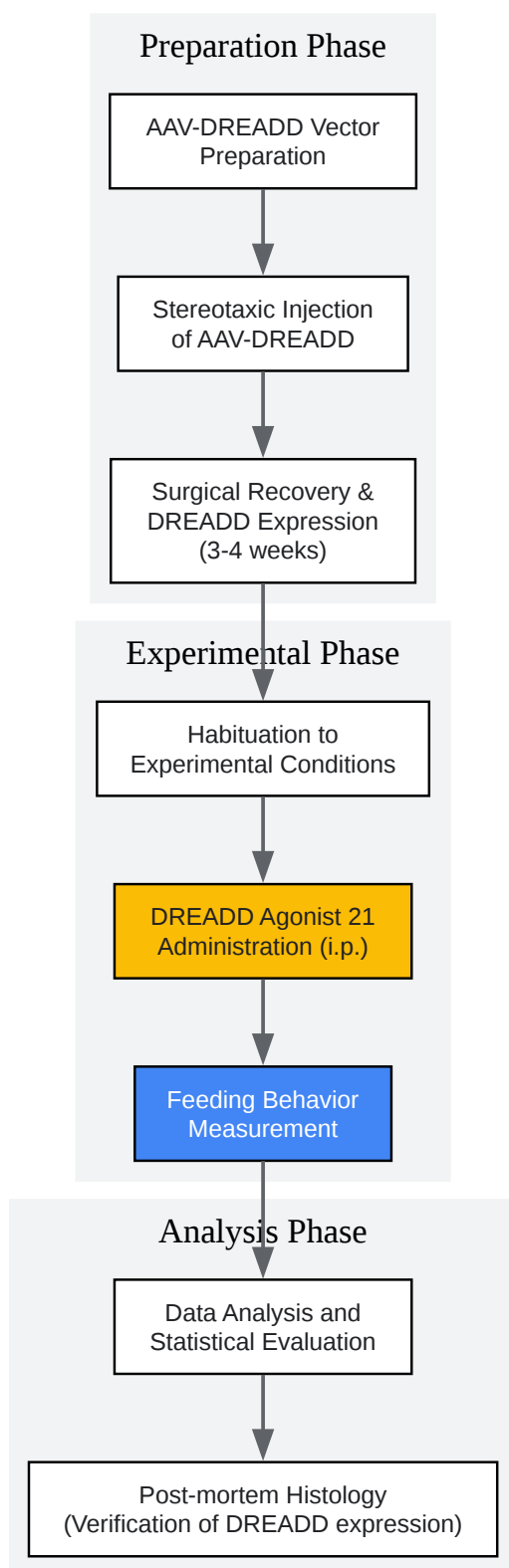
The most commonly used muscarinic-based DREADDs for modulating neuronal activity are hM3Dq and hM4Di, which couple to Gq and Gi signaling pathways, respectively.



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Caption: Excitatory (Gq) DREADD signaling pathway activated by C21.





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References

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